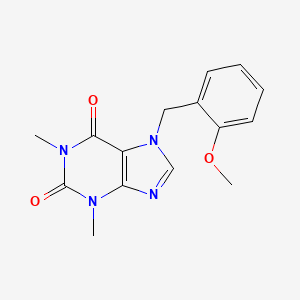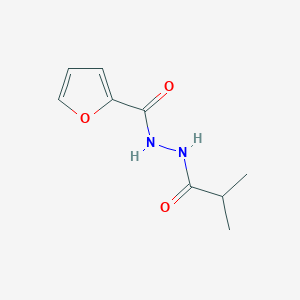
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study. In
科学的研究の応用
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been studied for a variety of applications in scientific research. One of the primary applications of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is as a potential anti-inflammatory agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines in vitro, suggesting that it may have potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has also been studied for its potential as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential as a broad-spectrum anticancer agent.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and immune responses. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activation of NF-κB in vitro, suggesting that it may act as an anti-inflammatory agent through this pathway.
In addition, studies have suggested that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may act through the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of HDACs in vitro, suggesting that it may have potential as an epigenetic modulator.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the activity of HDACs. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have antifungal and antibacterial activity, suggesting that it may have potential as an antimicrobial agent.
実験室実験の利点と制限
One advantage of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that it is commercially available and relatively easy to synthesize. In addition, studies have shown that N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has low toxicity in vitro, suggesting that it may be a safe compound to use in research studies.
One limitation of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide for lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has not been extensively studied in vivo, which may limit its potential applications in animal models.
将来の方向性
There are many potential future directions for research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. In addition, studies could be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide in animal models, which may help to identify its potential as a therapeutic agent.
Another area of research could be to explore the potential of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide as an epigenetic modulator. Studies have shown that HDAC inhibitors have potential as cancer therapeutics, and N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may have similar potential as an HDAC inhibitor.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, or N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anticancer activity. While the mechanism of action of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide is not fully understood, studies have suggested that it may act through a variety of pathways, including the inhibition of NF-κB signaling and HDAC activity. Future research on N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide may help to identify new therapeutic applications for the compound and further elucidate its mechanism of action.
合成法
The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form N-(4-chlorophenyl)-phenylsulfonamide. This compound is then reacted with acetic anhydride to form N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide has been described in detail in various scientific publications, and the compound is commercially available for research purposes.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGWERUKICPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)

![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)